molecular formula C7H4BrIN2 B14766844 5-Bromo-8-iodoimidazo[1,2-a]pyridine

5-Bromo-8-iodoimidazo[1,2-a]pyridine

Cat. No.: B14766844
M. Wt: 322.93 g/mol
InChI Key: DJUVYDPPXMINFF-UHFFFAOYSA-N
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Description

5-Bromo-8-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both bromine and iodine atoms in the molecule makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-iodoimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For example, the copper-catalyzed iodine-mediated cyclization of 2-aminopyridine with arylacetylenes followed by palladium-catalyzed cross-coupling reactions with phosphines is a known route .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

5-Bromo-8-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-8-iodoimidazo[1,2-a]pyridine involves its interaction with various molecular targets. For instance, it can act as a ligand in metal-catalyzed reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific enzymes or receptors, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-iodoimidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine atoms, which provide it with distinct reactivity and functionalization potential. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications in various fields .

Properties

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

IUPAC Name

5-bromo-8-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4BrIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H

InChI Key

DJUVYDPPXMINFF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)I)Br

Origin of Product

United States

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